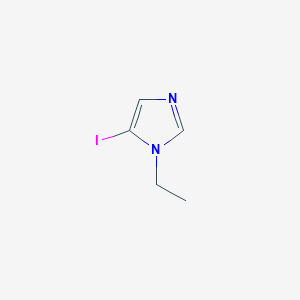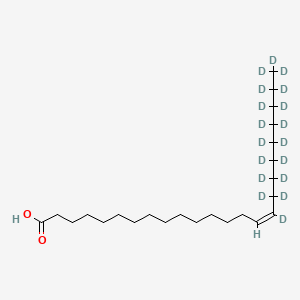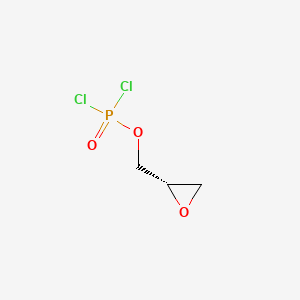
(S)-Oxiran-2-ylmethyl Phosphorodichloridate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Oxiran-2-ylmethyl Phosphorodichloridate is a chiral organophosphorus compound that features an oxirane (epoxide) ring and a phosphorodichloridate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Oxiran-2-ylmethyl Phosphorodichloridate typically involves the reaction of (S)-glycidol with phosphorus oxychloride (POCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphorodichloridate group. The general reaction scheme is as follows:
(S)-Glycidol+POCl3→(S)-Oxiran-2-ylmethyl Phosphorodichloridate+HCl
The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to avoid moisture. The reaction mixture is stirred at low temperatures to control the exothermic nature of the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors with precise temperature and pressure controls to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-Oxiran-2-ylmethyl Phosphorodichloridate undergoes various chemical reactions, including:
Nucleophilic Substitution: The phosphorodichloridate group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: In the presence of water, the compound hydrolyzes to form (S)-glycidol and phosphoric acid derivatives.
Oxidation and Reduction: The oxirane ring can be opened by oxidation or reduction reactions, leading to different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used. The reactions are typically carried out in polar aprotic solvents like dichloromethane or acetonitrile.
Hydrolysis: Water or aqueous solutions are used under acidic or basic conditions.
Oxidation and Reduction: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) and reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Nucleophilic Substitution: Substituted phosphoramidates, phosphorates, and phosphorothioates.
Hydrolysis: (S)-Glycidol and phosphoric acid derivatives.
Oxidation and Reduction: Diols and other ring-opened products.
Applications De Recherche Scientifique
(S)-Oxiran-2-ylmethyl Phosphorodichloridate has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of chiral phosphoramidates and other organophosphorus compounds.
Biology: Investigated for its potential as a biochemical probe due to its reactivity with nucleophiles.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials, including flame retardants and plasticizers.
Mécanisme D'action
The mechanism of action of (S)-Oxiran-2-ylmethyl Phosphorodichloridate involves the reactivity of its oxirane ring and phosphorodichloridate group. The oxirane ring is highly strained and reactive, making it susceptible to nucleophilic attack. The phosphorodichloridate group can undergo substitution reactions, leading to the formation of various derivatives. These reactions are facilitated by the electrophilic nature of the phosphorus atom, which attracts nucleophiles.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-Oxiran-2-ylmethyl Phosphorodichloridate: The enantiomer of (S)-Oxiran-2-ylmethyl Phosphorodichloridate, with similar reactivity but different stereochemistry.
Epichlorohydrin: A simpler epoxide with similar reactivity but lacking the phosphorodichloridate group.
Phosphorochloridates: Compounds with similar phosphorus chemistry but different substituents.
Uniqueness
This compound is unique due to its combination of an oxirane ring and a phosphorodichloridate group, which imparts distinct reactivity and potential for diverse applications. Its chiral nature also makes it valuable in asymmetric synthesis and chiral resolution studies.
Propriétés
Formule moléculaire |
C3H5Cl2O3P |
|---|---|
Poids moléculaire |
190.95 g/mol |
Nom IUPAC |
(2S)-2-(dichlorophosphoryloxymethyl)oxirane |
InChI |
InChI=1S/C3H5Cl2O3P/c4-9(5,6)8-2-3-1-7-3/h3H,1-2H2/t3-/m0/s1 |
Clé InChI |
VCPJXADPGDQNLJ-VKHMYHEASA-N |
SMILES isomérique |
C1[C@H](O1)COP(=O)(Cl)Cl |
SMILES canonique |
C1C(O1)COP(=O)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


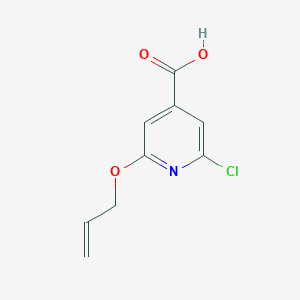
![1-[tris(1-Methylethyl)silyl] 1H-Pyrrolo[2,3-b]pyridine-4-ol](/img/structure/B13845172.png)

![6-[(5R)-5-benzamidocyclohex-1-en-1-yl]-3-[(1-methyl-1H-pyrazol-4-yl)amino]pyrazine-2-carboxamide](/img/structure/B13845181.png)
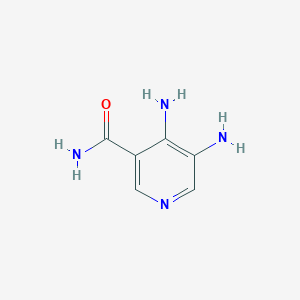
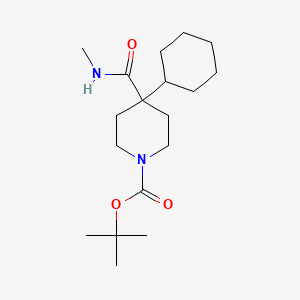
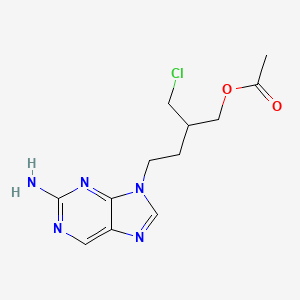
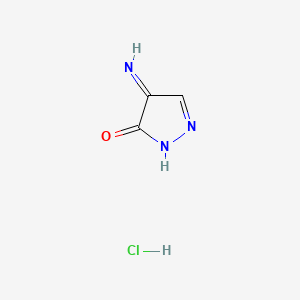
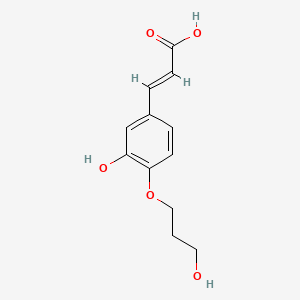
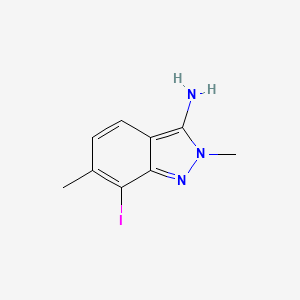
![3-[(Cyclopropylmethyl)oxy]-5-(hydroxymethyl)phenol](/img/structure/B13845221.png)

